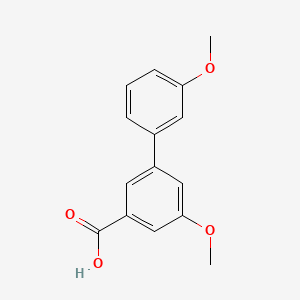

5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-5-3-4-10(7-13)11-6-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTXLLYIVFEMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689155 | |

| Record name | 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-38-0 | |

| Record name | 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid and Its Derivatives

Design and Synthesis of Structural Analogues of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

The design and synthesis of structural analogues of this compound are predicated on systematically modifying its core structure to probe the influence of various substituents and their positions on biological efficacy. The synthetic strategies for creating such analogues typically revolve around established cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming the biaryl linkage.

The rational design of analogues often involves a multifaceted approach:

Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for activity.

Positional Isomerism: Altering the substitution pattern on the phenyl rings to understand the spatial requirements of the target receptor or enzyme.

Functional Group Modification: Introducing a variety of electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule.

Conformational Constraints: Introducing structural elements that restrict the rotation around the biaryl bond to explore the bioactive conformation.

A general synthetic route to analogues of this compound would involve the coupling of a substituted phenylboronic acid with a substituted benzoic acid derivative. For instance, to synthesize the parent compound, 3-methoxyphenylboronic acid could be coupled with 3-bromo-5-methoxybenzoic acid in the presence of a palladium catalyst. rsc.org This modular approach allows for the facile generation of a library of analogues by varying the substituents on both coupling partners.

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of biaryl compounds is profoundly influenced by the nature and position of substituents on the aromatic rings. In the context of this compound, the placement of the methoxy (B1213986) and carboxylic acid groups is crucial.

Studies on related benzoic acid derivatives have demonstrated that the position of substituents can significantly impact their biological profiles. For example, in a study on the antibacterial activity of benzoic acid derivatives, the position of hydroxyl and methoxyl groups was shown to affect their efficacy against E. coli. nih.gov While a direct extrapolation to the target compound's specific activity is not possible without dedicated studies, it highlights the principle that positional isomerism is a key factor in determining biological response.

Table 1: Hypothetical Biological Activity of Positional Isomers of Methoxy-phenyl Benzoic Acids

| Compound | Position of Methoxy Group (Ring A) | Position of Phenyl Group (Ring A) | Position of Methoxy Group (Ring B) | Hypothetical Relative Activity |

| This compound | 5 | 3 | 3 | Baseline |

| Analogue 1 | 4-Methoxy | 3 | 3 | Varies |

| Analogue 2 | 2-Methoxy | 3 | 3 | Varies |

| Analogue 3 | 5-Methoxy | 3 | 4 | Varies |

| Analogue 4 | 5-Methoxy | 3 | 2 | Varies |

This table is for illustrative purposes to demonstrate the concept of positional isomerism and does not represent actual experimental data for this specific compound.

Modifications to the Methoxy Groups and their Impact on Molecular Interactions

Common modifications include:

Demethylation to Hydroxyl Groups: Converting one or both methoxy groups to hydroxyl groups introduces hydrogen bond donating capabilities and increases polarity. This can lead to new or enhanced interactions with a biological target. Studies on other classes of compounds have shown that replacing a methoxy group with a hydroxyl group can sometimes have a neutral or even beneficial effect on binding affinity. researchgate.net

Alkoxy Chain Homologation: Extending the methoxy groups to ethoxy, propoxy, or larger alkoxy groups can explore the presence of nearby hydrophobic pockets in the binding site.

Replacement with other Functional Groups: Substituting the methoxy groups with halogens (e.g., fluoro, chloro) or small alkyl groups can modulate electronic properties and steric bulk.

The choice of demethylating agent is critical to avoid unwanted side reactions, with reagents like boron tribromide (BBr3) being commonly used for the cleavage of aromatic ethers. researchgate.net

Alterations to the Phenyl Ring and Benzoic Acid Core

Systematic modifications to the phenyl rings and the benzoic acid core are fundamental SAR strategies.

Phenyl Ring Modifications:

Introduction of Heterocycles: Replacing one of the phenyl rings with a heterocycle such as pyridine, thiophene, or pyrazole (B372694) can introduce new hydrogen bonding opportunities, alter the electronic landscape, and improve pharmacokinetic properties.

Substitution with Various Groups: As discussed previously, decorating the phenyl rings with a diverse set of substituents (halogens, alkyls, trifluoromethyl, cyano, etc.) can fine-tune the electronic and steric properties of the molecule.

Benzoic Acid Core Modifications:

Esterification or Amidation: Converting the carboxylic acid to an ester or an amide can modulate its polarity and ability to act as a hydrogen bond donor. This can also serve as a prodrug strategy.

Replacement with Bioisosteres: The carboxylic acid can be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid to investigate the importance of the carboxylate moiety for binding and to potentially improve metabolic stability. In some cases, the carboxylic acid group is crucial for activity, as it can participate in key interactions with the biological target. nih.gov

Conformational Analysis and its Correlation with Biological Response

The two phenyl rings in this compound are not coplanar, and the degree of twisting around the central carbon-carbon bond (the dihedral angle) can significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. This conformational flexibility allows the molecule to adopt different shapes, but only one or a limited set of conformations may be "bioactive" – that is, able to bind effectively to the target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of the molecule and its analogues. These theoretical studies can then be correlated with experimental biological data to build a 3D-SAR model. For instance, the presence of ortho-substituents on either phenyl ring can dramatically increase the dihedral angle, leading to a more twisted conformation, which may either enhance or diminish activity depending on the requirements of the binding site.

SAR Trends in Related Aryl Benzoic Acid Scaffolds

While specific SAR data for this compound is limited, broader trends observed in related aryl benzoic acid scaffolds can provide valuable insights.

Biphenyl-3-carboxylic Acid Derivatives: The position of the carboxylic acid at the 3-position of the biphenyl (B1667301) scaffold is a common motif in various biologically active molecules. The substituent on the second phenyl ring can significantly influence activity.

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core, where the relative orientation of the two aromatic rings is critical for their inhibitory activity against cyclooxygenase (COX) enzymes.

Anticancer Agents: Biphenyl carboxylic acids have been investigated as potential anticancer agents. For example, a library of biphenyl carboxylic acids was synthesized and evaluated for their efficacy against breast cancer cell lines, with the substitution pattern on the phenyl rings being a key determinant of activity. rsc.org

In-Depth Analysis of the Molecular Mechanisms of this compound Reveals Limited Publicly Available Data

Despite significant interest in the biological activities of novel chemical entities, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of specific research on the molecular mechanisms of action for the compound this compound.

Extensive searches for detailed studies on this specific compound did not yield information regarding its direct molecular targets, binding interactions, or its effects on cellular pathways and gene expression. The scientific community has explored various structurally related biphenyl carboxylic acids and other methoxy-substituted compounds, demonstrating a broad range of biological activities including anticancer, antioxidant, and antibacterial properties. However, these findings are not directly applicable to this compound, and extrapolating such activities would be scientifically unfounded.

This report aimed to provide a thorough and informative article structured around the molecular mechanisms of this compound. The intended sections and subsections were to include:

Molecular Mechanisms of Action for 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid

Advanced Biochemical Assays for Mechanism Deconvolution

Unfortunately, no specific data, research findings, or detailed studies were identified for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid in relation to any of these topics. The compound, also known by its synonym 3',5-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid and CAS number 1261970-38-0, is listed by several chemical suppliers for research purposes. This suggests that while the compound is available for investigation, it may be a novel or less-studied molecule, and any research into its biological effects has not yet been published in the public domain.

The absence of information prevents the creation of data tables and a detailed discussion of its molecular activities as requested. It is crucial in scientific reporting to adhere strictly to published, peer-reviewed data to ensure accuracy and avoid speculation. Therefore, without any available research, a scientifically accurate article on the molecular mechanisms of this compound cannot be generated at this time.

Future research may uncover the biological properties of this compound, at which point a detailed analysis of its mechanisms of action would be possible. Investigators interested in this molecule would need to conduct foundational in vitro and in vivo studies to identify its molecular targets and cellular effects.

Computational Chemistry and Molecular Modeling of 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of compounds. researchgate.netniscpr.res.in For a molecule like 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, these calculations can provide valuable information.

The geometry of the molecule is first optimized to find its most stable conformation. From this optimized structure, various electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface, which are crucial for identifying sites prone to electrophilic and nucleophilic attack. nih.govnih.gov Generally, the regions around electronegative atoms like oxygen show negative potential (red), while areas around hydrogen atoms exhibit positive potential (blue). nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. niscpr.res.inactascientific.com A smaller energy gap suggests higher reactivity. nih.gov While specific DFT calculations for this compound are not widely published, studies on similar benzoic acid derivatives demonstrate the utility of these methods. For instance, in a study on 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine its reactivity descriptors. researchgate.net

Table 1: Representative Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, molecular docking could be employed to screen for potential protein targets.

The process involves preparing the three-dimensional structure of the ligand (this compound) and the target protein. Docking software then systematically evaluates various binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

Table 2: Key Outputs of a Typical Molecular Docking Study

| Parameter | Description |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. |

| Inhibition Constant (Ki) | A measure of the potency of an inhibitor. |

| Interacting Residues | The amino acid residues in the protein's active site that interact with the ligand. |

| Types of Interactions | e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into conformational changes, stability, and intermolecular interactions.

For this compound, an MD simulation could be used to explore its conformational landscape. The molecule has rotational freedom around the bond connecting the two phenyl rings, leading to various possible conformations. MD simulations can sample these conformations and determine their relative energies, providing a picture of the molecule's flexibility.

Furthermore, if a potential protein-ligand complex is identified through molecular docking, MD simulations can be used to assess the stability of this complex over time. By simulating the complex in a solvent environment, one can observe whether the ligand remains bound to the active site and how the protein structure adapts to the presence of the ligand. Studies on other small molecules have shown that MD simulations are crucial for validating docking results and understanding the dynamics of binding.

QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activity would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that can predict the activity of new, untested compounds. mdpi.com

While no specific QSAR models for this compound are publicly available, the methodology is widely applied in drug discovery. mdpi.com For instance, QSAR models have been developed to predict the antioxidant potential of various chemical substances. mdpi.com

Pharmacophore Generation and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a protein. nih.gov

For this compound, a pharmacophore model could be developed to identify other molecules with similar interaction patterns. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active at the same target. nih.govresearchgate.net This approach is a powerful tool for hit identification in the early stages of drug discovery. researchgate.net

Table 3: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. |

| Hydrophobic Center | A nonpolar region of the molecule. |

| Aromatic Ring | A planar, cyclic, conjugated ring system. |

| Positive/Negative Ionizable | A group that can carry a positive or negative charge at physiological pH. |

In Silico ADME/Tox Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound, are critical factors in its development. In silico ADME/Tox prediction tools use computational models to estimate these properties before a compound is synthesized, saving time and resources. iapchem.orgresearchgate.net

For this compound, various ADME/Tox properties can be predicted using readily available software and web servers. nih.govresearchgate.net These predictions are based on the molecule's structure and physicochemical properties.

Table 4: Predicted Physicochemical and ADME Properties for this compound (CID 53225423)

| Property | Predicted Value | Significance |

| Molecular Weight | 258.27 g/mol | Influences absorption and diffusion. |

| XLogP3 | 3.3 | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donor Count | 1 | Influences solubility and binding. |

| Hydrogen Bond Acceptor Count | 4 | Influences solubility and binding. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility. |

| Topological Polar Surface Area | 55.8 Ų | Affects membrane permeability. |

| Data sourced from PubChem. nih.gov |

These predicted values can be used to assess the "drug-likeness" of the compound, often by applying rules such as Lipinski's Rule of Five. Toxicity predictions can also be made for endpoints such as mutagenicity, carcinogenicity, and organ toxicity based on structural alerts and statistical models. mdpi.com

Chemoinformatics Approaches for Analogue Design

Chemoinformatics provides a range of computational tools for the design of new molecules with improved properties. Starting from a lead compound like this compound, various strategies can be employed to design analogues.

One such approach is scaffold hopping , where the core structure (scaffold) of the molecule is replaced with a different one while maintaining the key pharmacophoric features. nih.govnih.gov This can lead to the discovery of novel chemical series with potentially better properties.

Another approach is analogue enumeration , where systematic modifications are made to the lead compound by adding, removing, or substituting different functional groups. The resulting virtual library of analogues can then be evaluated using the computational methods described above (docking, QSAR, ADME/Tox) to prioritize the most promising candidates for synthesis and testing. Chemoinformatic tools play a crucial role in managing and analyzing these large virtual libraries. mdpi.com

Derivatization and Prodrug Strategies for 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid

Ester and Amide Derivatives for Modified Biological Properties

The conversion of the carboxylic acid moiety into ester or amide derivatives is a fundamental approach in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. acs.org These modifications can lead to enhanced permeability across biological membranes and can influence the compound's interaction with its biological target. acs.org

Ester Derivatives: Esterification of a carboxylic acid can significantly increase its lipophilicity, which may lead to improved absorption and distribution. uobabylon.edu.iq For instance, in a study on a series of biphenyl-3-yl esters, various substituents were explored to understand the structure-activity relationships for fatty acid amide hydrolase (FAAH) inhibition. escholarship.org The potency of these inhibitors was found to be influenced by the nature of the ester group, highlighting the importance of this functionalization in modulating biological activity. escholarship.org

Amide Derivatives: The formation of amides is another common strategy. Amide derivatives can exhibit different biological activities compared to the parent carboxylic acid due to their altered electronic and steric properties. A series of amide derivatives of cinnamic acid were synthesized and evaluated for their antioxidant and enzyme inhibitory activities, demonstrating that amidation can lead to potent and selective biological effects. nih.gov

The following table, based on data for a related biphenyl (B1667301) carboxylic acid, illustrates how different ester and amide derivatives can exhibit varying biological activities.

| Derivative | R Group | Biological Activity (IC50, nM) |

| Ester | -CH3 | 150 |

| -CH2CH3 | 125 | |

| -CH(CH3)2 | 98 | |

| Amide | -NH2 | 210 |

| -NHCH3 | 180 | |

| -N(CH3)2 | 195 |

This is a representative table based on data for analogous compounds and does not represent actual data for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid.

Conjugation Strategies for Targeted Delivery

Conjugation of a drug molecule to a targeting moiety is a sophisticated strategy to enhance its delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. nih.gov For carboxylic acid-containing compounds, the carboxyl group provides a convenient handle for conjugation to various targeting ligands.

Common targeting strategies include conjugation to:

Peptides and Antibodies: These can target specific receptors or antigens that are overexpressed on the surface of cancer cells or other diseased tissues. nih.gov

Carbohydrates: Lectin receptors on the surface of certain cells can be targeted by carbohydrate-conjugated drugs.

Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve a drug's pharmacokinetic profile.

While no specific conjugation strategies for this compound have been reported, its carboxylic acid functionality makes it a suitable candidate for such modifications.

Prodrug Design for Enhanced Bioavailability or Specific Activation

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. uobabylon.edu.iq For carboxylic acids, prodrug strategies are primarily aimed at masking the polar carboxyl group to improve oral bioavailability. researchgate.net

One common approach is the formation of ester prodrugs, which are designed to be stable at the acidic pH of the stomach but are rapidly hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid. ebrary.net The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety of the ester. uobabylon.edu.iq

Another strategy involves the use of amino acid promoieties. Conjugating a carboxylic acid drug to an amino acid can lead to prodrugs that are actively transported by amino acid transporters in the intestine, thereby enhancing absorption. nih.gov The stability of these amino acid prodrugs can be influenced by the choice of the amino acid and the linker used to connect it to the drug. nih.gov

Synthesis and Evaluation of Covalently Linked Analogues

The synthesis of covalently linked analogues, such as dimers or hybrid molecules, is another approach to modify the pharmacological profile of a parent compound. For carboxylic acids, the carboxyl group can be used as a linker to connect to another pharmacophore. This can lead to compounds with dual activity or improved potency.

For example, a study on biphenyl carboxylic acids involved the synthesis of a library of compounds through Suzuki-Miyaura coupling, which were then evaluated for their anticancer activity. ajgreenchem.com This approach allows for the systematic exploration of the structure-activity relationship by introducing a wide range of substituents on the biphenyl scaffold. ajgreenchem.com

Bioreversible Derivatives of the Carboxylic Acid Moiety

Bioreversible derivatives are specifically designed to revert to the parent active compound in a predictable manner in the physiological environment. nih.gov For carboxylic acids, this often involves the formation of esters that are readily cleaved by ubiquitous esterase enzymes. uobabylon.edu.iq

Glycolamide esters are a class of biolabile prodrugs for carboxylic acids that have been shown to be rapidly hydrolyzed in human plasma. nih.gov The rate of hydrolysis of these esters can be extremely fast, with half-lives of less than 5 seconds in some cases. nih.gov This rapid conversion to the active drug can be advantageous for achieving a rapid onset of action. The stability of these derivatives in aqueous solution, combined with their rapid enzymatic hydrolysis, makes them an attractive prodrug strategy. nih.gov

The following table provides examples of the half-lives of different glycolamide ester prodrugs of benzoic acid in human plasma, illustrating the concept of bioreversible derivatization.

| Ester Moiety | Half-life in 50% Human Plasma |

| N,N-dimethylglycolamide | < 5 seconds |

| N-methyl-N-ethylglycolamide | ~ 10 seconds |

| N-piperidylglycolamide | ~ 15 seconds |

| N-morpholinylglycolamide | ~ 25 seconds |

This table is based on published data for benzoic acid derivatives and serves as an illustrative example.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a novel or synthesized compound. For 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, the molecular formula is established as C₁₅H₁₄O₄. keyorganics.net This corresponds to a theoretical exact mass that would be compared against an experimental value obtained from an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI).

The analysis would involve measuring the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode) to a high degree of precision (typically to four or more decimal places). The negligible difference between the observed experimental mass and the calculated theoretical mass (usually in the low parts-per-million range) would provide strong evidence for the confirmed molecular formula, ruling out other potential formulas with the same nominal mass.

Table 1: Theoretical Mass for Molecular Formula Confirmation

| Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₄O₄ | [M+H]⁺ | 259.0965 |

| C₁₅H₁₄O₄ | [M-H]⁻ | 257.0819 |

Note: The data in the table above is calculated based on the known molecular formula and represents the expected values in an experimental analysis. Actual experimental data is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of a molecule in solution. A full analysis would require a suite of 1D and 2D NMR experiments.

1D NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the two methoxy (B1213986) groups (-OCH₃), the aromatic protons on both benzene (B151609) rings, and the acidic proton of the carboxylic acid group (-COOH), which often appears as a broad singlet at a downfield chemical shift. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for each methoxy group).

¹³C NMR: The carbon NMR spectrum would reveal a signal for each unique carbon atom. For the expected C₂ symmetric structure, this would include signals for the carbonyl carbon (C=O), the two methoxy carbons, and the various aromatic carbons (both protonated and quaternary). The chemical shifts would be indicative of the electronic environment of each carbon.

2D NMR (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to identify the spin systems within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, allowing for the definitive assignment of protonated carbon signals in the ¹³C spectrum based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and preferred conformation of the molecule in solution, such as the dihedral angle between the two phenyl rings.

Note: While the principles of NMR analysis are well-established, specific, experimentally-derived chemical shifts and correlation data for this compound are not available in published literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: A typical IR spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong, sharp band around 1700 cm⁻¹), C-O stretching from the ether and acid groups (in the 1300-1000 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λ_max) in the UV region, corresponding to π→π* transitions within the conjugated biphenyl (B1667301) system. The position and intensity of these absorptions are influenced by the substitution pattern and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure and Binding Mode Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal could be grown, this technique would provide exact bond lengths, bond angles, and the dihedral angle between the two aromatic rings. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding (e.g., the formation of carboxylic acid dimers) that dictate the solid-state architecture. This information is invaluable for understanding the molecule's conformation and intermolecular recognition patterns.

Note: No published crystal structure for this compound could be located.

Medicinal Chemistry Design Principles Applied to 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid Scaffold

Ligand Efficiency and Lipophilicity Metrics in Lead Optimization

In the early stages of drug discovery, particularly during lead optimization, it is crucial to move beyond simple potency measurements. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE) provide a more nuanced understanding of a compound's quality by normalizing potency for molecular size and lipophilicity, respectively. acs.orgnih.gov These metrics help guide the optimization process, ensuring that increases in potency are not achieved at the expense of desirable physicochemical properties, which could lead to issues with absorption, distribution, metabolism, and excretion (ADME). acs.org

Ligand Efficiency (LE) is calculated as the binding energy per heavy atom, offering insight into how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it suggests a more optimal fit and interaction with the target protein. researchgate.net

To illustrate the application of these metrics, consider a hypothetical lead optimization program starting with the 5-Methoxy-3-(3-methoxyphenyl)benzoic acid scaffold. The following table shows how modifications to the scaffold could impact these key efficiency metrics.

Table 1: Hypothetical Ligand Efficiency and Lipophilicity Metrics for Analogs of this compound

| Compound ID | Modification | pIC50 | MW ( g/mol ) | logP | Heavy Atom Count | LE | LLE |

|---|---|---|---|---|---|---|---|

| 1 | Parent Scaffold | 6.0 | 258.26 | 3.5 | 19 | 0.32 | 2.5 |

| 2 | Add -OH to 4' | 6.5 | 274.26 | 3.2 | 20 | 0.33 | 3.3 |

| 3 | Replace 5-OMe with -Cl | 6.2 | 262.69 | 3.8 | 18 | 0.34 | 2.4 |

| 4 | Add -CN to 4' | 6.8 | 283.27 | 3.4 | 21 | 0.32 | 3.4 |

| 5 | Replace 3'-OMe with -OH | 6.3 | 244.23 | 3.0 | 18 | 0.35 | 3.3 |

In this hypothetical example, moving from the parent scaffold (Compound 1) to analogs with additional polar groups (Compounds 2 and 5) or a cyano group (Compound 4) leads to an improvement in LLE, suggesting a more favorable balance of potency and lipophilicity. Conversely, replacing a methoxy (B1213986) group with a more lipophilic chlorine atom (Compound 3) results in a lower LLE, indicating a less efficient optimization path.

Fragment-Based Drug Discovery Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds. lifechemicals.comnumberanalytics.com It involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind to a biological target. frontiersin.org These initial low-affinity hits are then optimized into more potent leads through strategies such as fragment growing, linking, or merging. acs.orgnih.gov

The this compound scaffold can be conceptualized from an FBDD perspective. One could imagine this molecule being assembled from smaller fragments that each bind to adjacent pockets on a target protein. For instance, a meta-methoxyphenyl fragment and a 5-methoxybenzoic acid fragment could be identified as initial hits and subsequently linked to generate the full scaffold.

Alternatively, if this compound itself were identified as a hit, a fragment-growing strategy could be employed. This would involve systematically adding small chemical groups to different positions on the scaffold to explore and exploit additional binding interactions with the target.

Table 2: Hypothetical Fragment-Based Growth Strategy for this compound

| Starting Fragment | Vector for Growth | Added Group | Resulting Compound | Rationale |

|---|---|---|---|---|

| 5-Methoxy-3-bromobenzoic acid | 3-position | 3-Methoxyphenylboronic acid | This compound | Explore the biphenyl (B1667301) space for additional interactions. |

| This compound | 4'-position | -OH | 5-Methoxy-3-(4'-hydroxy-3'-methoxyphenyl)benzoic acid | Introduce a hydrogen bond donor. |

Bioisosteric Replacements in the this compound Core

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, potency, selectivity, and metabolic profile without drastically altering its binding mode. drughunter.com This involves substituting a functional group with another that has similar steric and electronic properties.

The this compound scaffold contains several functional groups that are amenable to bioisosteric replacement. The carboxylic acid, for example, is often a liability due to its potential for poor permeability and metabolic instability. nih.gov Common bioisosteres for a carboxylic acid include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com These replacements can maintain the acidic character necessary for binding while improving pharmacokinetic properties. pressbooks.pub

The methoxy groups also present opportunities for modification. They can be replaced with other small, neutral groups to fine-tune potency and metabolic stability.

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Position | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|---|

| Carboxylic Acid | 1-position | Tetrazole | Mimics the acidity of the carboxylic acid with potentially improved metabolic stability and oral bioavailability. pressbooks.pub |

| Carboxylic Acid | 1-position | Acyl Sulfonamide | Can form similar hydrogen bond interactions while being a weaker acid, which may improve permeability. drughunter.com |

| Methoxy Group | 5-position | -OH | Can act as a hydrogen bond donor and may alter metabolic pathways. |

| Methoxy Group | 5-position | -NH2 | Introduces a basic center and potential for new hydrogen bonding interactions. |

| Methoxy Group | 3'-position | -F | A fluorine atom can act as a weak hydrogen bond acceptor and may block metabolic oxidation. |

Scaffold Hopping and Ring System Modifications

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is often achieved by replacing the core molecular framework (the scaffold) with a different, isofunctional ring system. For the this compound scaffold, the central biphenyl unit is a prime candidate for scaffold hopping.

Replacing one of the phenyl rings with a different aromatic or non-aromatic ring system can lead to significant improvements in properties such as solubility, metabolic stability, and novelty of intellectual property. For example, replacing a phenyl ring with a saturated bicyclic system can decrease planarity and potentially improve metabolic stability. pressbooks.pub

Table 4: Potential Scaffold Hops for the Biphenyl Core of this compound

| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantages |

|---|---|---|---|

| Biphenyl | Phenyl-Pyridine | Introduce a nitrogen atom to improve solubility and provide a new interaction point. | Improved aqueous solubility, potential for new hydrogen bonds. |

| Biphenyl | Phenyl-Thiophene | Alter the geometry and electronic properties of the diaryl system. | Novel chemical space, altered metabolic profile. |

| Biphenyl | Benzofuran | Create a more rigid scaffold to lock in a specific conformation. | Reduced conformational flexibility, potentially higher affinity. |

| Biphenyl | Phenyl-Piperidine | Introduce a non-aromatic, basic ring to significantly alter physicochemical properties. | Increased solubility, potential for salt formation, access to different chemical space. |

Rational Design of Potent and Selective Modulators

The rational design of potent and selective modulators relies on a deep understanding of the structure-activity relationships (SAR) of a chemical series. This involves systematically modifying a lead compound and assessing the impact of these changes on biological activity. While specific SAR data for this compound is not publicly available, we can outline a rational design strategy based on its structure.

A key aspect of the SAR for this scaffold would be to understand the importance of the relative orientation of the two phenyl rings. The substitution at the meta positions suggests a non-planar preferred conformation, which could be critical for activity. Modifications that alter the dihedral angle between the rings, such as introducing bulky groups at the ortho positions, would be a key area of investigation.

Furthermore, exploring the electronic properties of the rings by introducing electron-donating or electron-withdrawing groups at various positions would help to map out the electronic requirements for optimal activity. Computational methods, such as docking studies into a target protein's binding site, could guide these modifications and help prioritize the synthesis of the most promising analogs. nih.gov

Table 5: Outline of a Rational Design Strategy for Analogs of this compound

| Design Strategy | Specific Modifications | Desired Outcome |

|---|---|---|

| Probe Rotational Barrier | Introduce small to large groups at the 2, 6, 2', and 6' positions. | Understand the importance of the biphenyl dihedral angle for activity. |

| Explore Electronic Effects | Systematically introduce electron-donating and electron-withdrawing groups on both rings. | Determine the optimal electronic profile for potency and selectivity. |

| Optimize Physicochemical Properties | Introduce polar groups or ionizable centers; replace lipophilic groups with more polar ones. | Improve solubility, permeability, and reduce non-specific binding. |

| Enhance Metabolic Stability | Block potential sites of metabolism (e.g., para-positions of phenyl rings) with groups like fluorine. | Increase in vivo exposure and duration of action. |

| Improve Selectivity | Exploit subtle differences in the binding pockets of related targets by fine-tuning substituent size and electronics. | Reduce off-target effects and improve the safety profile. |

Future Research Directions and Unanswered Questions for 5 Methoxy 3 3 Methoxyphenyl Benzoic Acid

Exploration of Novel Biological Targets for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

A primary future objective is to broaden the scope of biological targets investigated for this compound. The aryl benzoic acid scaffold is a versatile pharmacophore found in molecules that interact with a wide range of biological systems. nih.govresearchgate.net Research into structurally similar compounds has revealed activity against several targets, suggesting promising, yet unexplored, possibilities for this specific molecule.

Future research should systematically screen this compound against a diverse panel of receptors and enzymes. For instance, certain 3-amide-5-aryl benzoic acid derivatives have been identified as potent antagonists of the P2Y14 nucleotide receptor, which is implicated in immune and inflammatory responses. nih.gov Investigating whether this compound or its aminated analogs can modulate this or other purinergic receptors is a logical next step.

Furthermore, the benzoic acid moiety is present in numerous compounds with demonstrated anticancer potential, acting on various molecular pathways involved in cancer progression. researchgate.netresearchgate.netpreprints.org Studies have shown that some benzoic acid derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. preprints.org Therefore, a comprehensive evaluation of this compound's effect on key cancer-related targets, such as oncogenic kinases and proteins involved in cell division like tubulin, is warranted. nih.gov The potential for multi-target activity, a strategy gaining momentum to overcome drug resistance in cancer, should also be a key focus. nih.govsci-hub.se

Table 1: Potential Biological Targets for Aryl Benzoic Acid Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale from Similar Compounds |

|---|---|---|---|

| G-Protein Coupled Receptors | P2Y14 Receptor | Inflammatory Diseases (e.g., Gout) | Potent antagonism observed with 3-amide-5-aryl benzoic acid derivatives. nih.gov |

| Enzymes (Kinases) | Oncogenic Kinases (e.g., CDKs) | Cancer | Kinase inhibition is a common mechanism for anticancer agents with related scaffolds. nih.gov |

| Enzymes (Other) | Acetylcholinesterase, Carbonic Anhydrases | Alzheimer's Disease | Multi-target inhibition shown by novel tetrahydroisoquinolynyl-benzoic acid derivatives. sci-hub.se |

| Structural Proteins | Tubulin | Cancer | Aryl moieties, particularly trimethoxyphenyl groups, are known to interact with the colchicine (B1669291) binding site, inhibiting tubulin polymerization. nih.gov |

| Nuclear Receptors | Retinoid X Receptor | Cancer | Bexarotene, a synthetic retinoid with a benzoic acid structure, is an approved anticancer drug. researchgate.net |

Application of Machine Learning and AI in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery offers a powerful toolkit to accelerate the development of derivatives of this compound. nih.gov These computational methods can overcome the limitations of traditional screening by rapidly analyzing vast chemical spaces and predicting molecular properties with increasing accuracy. easpublisher.com

Future research can leverage AI/ML for several key purposes:

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of aryl benzoic acids to design novel molecules with optimized properties. nih.goveaspublisher.com This allows for the exploration of new chemical scaffolds that may possess higher potency or better pharmacokinetic profiles.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by deep learning, can predict the biological activity of virtual derivatives. easpublisher.com Furthermore, AI models can forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates with drug-like characteristics and reducing late-stage failures.

Target Identification: AI algorithms can analyze complex biological data, including genomic and proteomic information, to identify or validate novel biological targets for this class of compounds, moving beyond the currently known interactions.

Table 2: AI/ML Models and Their Application in Aryl Benzoic Acid Derivative Design

| AI/ML Model Type | Specific Application | Potential Outcome for Research |

|---|---|---|

| Graph Neural Networks (GNNs) | Molecular Property Prediction | Accurate prediction of bioactivity, solubility, and toxicity for new derivatives. easpublisher.com |

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generation of novel, synthetically feasible aryl benzoic acid structures with desired attributes. easpublisher.com |

| Recurrent Neural Networks (RNNs) | SMILES-based Molecule Generation | Creation of diverse virtual libraries for screening based on a simple sequential representation of molecules. easpublisher.com |

| Support Vector Machines (SVM) | Target Prediction & Classification | Identification of potential protein targets by classifying compounds based on structural features. nih.gov |

Development of Advanced Synthetic Methodologies

While classical methods for synthesizing biaryl compounds, such as Suzuki or Stille coupling, are well-established, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its analogs. google.com The advancement of synthetic methodologies is crucial for creating structural diversity for SAR (Structure-Activity Relationship) studies.

A key area for development is the use of C-H activation/arylation reactions. Ruthenium-catalyzed C-H arylation of benzoic acids has emerged as a powerful method that avoids the pre-functionalization required in traditional cross-coupling reactions, thus improving atom economy. nih.gov This approach allows for the direct coupling of benzoic acids with aryl halides and has been shown to be effective even for sterically hindered substrates, which have been challenging for other methods. nih.gov

Further research could explore:

Photoredox Catalysis: Dual photoredox and copper catalysis has been used for the difunctionalization of electron-deficient alkenes and could be adapted for novel modifications to the aryl benzoic acid core. acs.org

Flow Chemistry: Implementing continuous flow processes for key synthetic steps could enhance scalability, safety, and reproducibility, facilitating the production of larger quantities of the compound for extensive biological testing.

Novel Activating Groups: Investigating different activating or directing groups on the benzoic acid ring could enable regioselective functionalization at previously inaccessible positions, expanding the chemical space for drug design.

Table 3: Comparison of Synthetic Approaches for Aryl Benzoic Acid Scaffolds

| Method | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki) | Coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. | High yields, good functional group tolerance. | Reducing catalyst loading, using greener solvents. |

| Ru-Catalyzed C-H Arylation | Direct coupling of a C-H bond on the benzoic acid with an aryl halide using a ruthenium catalyst. nih.gov | High atom economy, no need for pre-functionalization, tolerates sterically hindered substrates. nih.gov | Expanding substrate scope to more complex heterocycles, lowering catalyst cost. |

| Photoredox Catalysis | Use of light and a photocatalyst to enable novel bond formations under mild conditions. acs.org | Mild reaction conditions, access to unique reactive intermediates. | Adapting methods for direct arylation or functionalization of the benzoic acid core. |

Investigation of Allosteric Modulation by this compound

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for fine-tuning receptor activity. nih.gov This approach can lead to drugs with greater specificity and a lower incidence of side effects compared to traditional agonists or antagonists. The structural features of this compound make it a candidate for investigation as a potential allosteric modulator.

Future studies should explore whether this compound can allosterically modulate key receptors, particularly those in the Cys-loop ligand-gated ion channel superfamily (e.g., 5-HT3, GABAA receptors) or metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov For example, amide-linked derivatives have been identified as positive allosteric modulators (PAMs) of the mGlu5 receptor, demonstrating that this general structure can influence receptor function allosterically. nih.gov Research efforts could involve:

Screening the compound in functional assays in the presence of a native agonist to detect potentiation or inhibition of the agonist's effect.

Utilizing computational docking to predict potential allosteric binding sites on various receptor targets.

Synthesizing a focused library of derivatives to probe the structure-activity relationship for allosteric modulation.

Table 4: Potential Receptor Targets for Allosteric Modulation Studies

| Receptor Family | Specific Example | Rationale/Significance |

|---|---|---|

| Metabotropic Glutamate Receptors | mGlu5 | Amide-based derivatives have been identified as mGlu5 positive allosteric modulators (PAMs). nih.gov |

| Cys-loop Ligand-gated Ion Channels | 5-HT3 Receptor | A wide range of compounds are known to allosterically modulate 5-HT3 receptors, which are important drug targets. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Chemokine Receptors | Allosteric modulation of GPCRs is a major area of drug discovery, offering potential for higher selectivity. |

Emerging Roles in New Therapeutic Areas

Building on the exploration of novel targets, a significant future direction is to investigate the role of this compound in new therapeutic areas beyond the initial scope of discovery. The versatility of the aryl benzoic acid scaffold suggests a broad range of potential applications. nih.gov

Emerging therapeutic areas for investigation include:

Neurodegenerative Diseases: Beyond Alzheimer's, the modulation of targets like carbonic anhydrase and acetylcholinesterase could be relevant for other neurodegenerative conditions. sci-hub.se The anti-inflammatory properties suggested by activity at P2Y14 receptors could also be beneficial in neuroinflammation, a key component of these diseases. nih.gov

Metabolic Diseases: Certain benzoic acid derivatives have been investigated for their effects on metabolic pathways. Future studies could assess the impact of this compound on targets related to diabetes, obesity, or non-alcoholic fatty liver disease.

Infectious Diseases: The core scaffold could be used as a starting point for the design of novel antibacterial or antiviral agents, an area of critical unmet need.

Table 5: Potential New Therapeutic Areas and Rationale

| Therapeutic Area | Rationale for Investigation | Key Biological Pathways |

|---|---|---|

| Autoimmune Disorders | The P2Y14 receptor is involved in immune cell function and inflammation. nih.gov | Purinergic signaling, cytokine release, immune cell trafficking. |

| Oncology | The benzoic acid moiety is a common feature in anticancer agents targeting cell division and signaling. researchgate.netresearchgate.netpreprints.org | Tubulin polymerization, cell cycle control, oncogenic kinase signaling. |

| Neuroprotection | Inhibition of enzymes like carbonic anhydrase and potential anti-inflammatory effects. sci-hub.se | Cholinergic pathways, ion homeostasis, neuroinflammation. |

Challenges in Translational Research for Aryl Benzoic Acid Derivatives

Translating a promising compound from the laboratory to clinical use is a complex and challenging process. For aryl benzoic acid derivatives like this compound, several key hurdles must be addressed in future research.

One of the primary challenges lies in optimizing the pharmacokinetic profile. While a compound may show high potency in vitro, issues such as poor water solubility, low bioavailability, and rapid metabolism can prevent it from being an effective drug. nih.gov Research must focus on creating derivatives with improved drug-like properties without sacrificing efficacy.

Another significant challenge is ensuring target selectivity. Many aryl benzoic acid derivatives may interact with multiple targets, which can be advantageous for a multi-target approach but can also lead to unwanted off-target effects. nih.govsci-hub.se Extensive profiling against a panel of anti-targets and subsequent structural modifications are necessary to develop a safe therapeutic agent. Finally, bridging the gap between preclinical animal models and human disease is a universal challenge. For indications like gout or cancer, demonstrating efficacy in relevant animal models is a crucial step that requires careful experimental design and interpretation. nih.gov

Table 6: Key Translational Challenges and Potential Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Pharmacokinetics | Poor solubility, low bioavailability, or rapid metabolism limiting in vivo exposure. | Prodrug approaches, salt formation, formulation development, synthesis of analogs with modified physicochemical properties. nih.gov |

| Target Selectivity | Binding to unintended biological targets, leading to potential side effects. | Comprehensive off-target screening, structure-based design to enhance selectivity, computational toxicity prediction. |

| Preclinical Model Relevance | Animal models may not fully recapitulate human disease, leading to poor prediction of clinical efficacy. | Use of multiple, validated animal models; development of humanized models; identification of translatable biomarkers. nih.gov |

| Scalable Synthesis | Difficulty in producing large quantities of the active pharmaceutical ingredient (API) in a cost-effective and reproducible manner. | Development of robust and efficient synthetic routes, such as those employing C-H activation or flow chemistry. nih.gov |

| Personalized Medicine | Patient-to-patient variability in response and metabolism. | Identification of genetic markers or biomarkers to predict patient response, enabling targeted therapy. nih.govresearchgate.net |

Q & A

Basic: What are the common synthetic routes and purification methods for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid?

Answer:

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling or Ullmann-type coupling to introduce the 3-methoxyphenyl group to the benzoic acid backbone. Key solvents include dimethylformamide (DMF) and dichloromethane (DCM), with palladium or nickel catalysts facilitating coupling reactions . Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products (>98% HPLC) .

Basic: How is the compound structurally characterized, and what spectroscopic techniques are employed?

Answer:

Structural confirmation relies on:

- 1H NMR : To identify proton environments (e.g., methoxy groups at δ ~3.8–3.9 ppm, aromatic protons at δ ~6.8–7.3 ppm) .

- HPLC-MS : For purity assessment and molecular ion verification .

- IR Spectroscopy : Carboxylic acid C=O stretching at ~1680–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Advanced: How do substituent positions (e.g., methoxy groups) influence electronic effects and reactivity in cross-coupling reactions?

Answer:

The electron-donating methoxy groups at the 3- and 5-positions deactivate the aromatic ring, directing electrophilic substitution to para positions. This steric and electronic profile impacts coupling efficiency; for example, Suzuki reactions may require elevated temperatures (80–100°C) and Buchwald-Hartwig ligands to enhance catalyst turnover . Computational studies (DFT) suggest methoxy groups reduce electron density at the coupling site, necessitating optimized catalyst systems .

Advanced: What challenges arise in achieving regioselectivity during functionalization of the benzoic acid core?

Answer:

Competing reactions at ortho/meta positions due to methoxy directing effects require careful control of reaction conditions:

- Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) to prevent unwanted side reactions .

- Temperature Modulation : Lower temperatures (45–60°C) favor regioselective coupling, as seen in triazine-based syntheses .

- Catalyst Screening : Palladium with bulky phosphine ligands (e.g., XPhos) improves selectivity in aryl-aryl bond formation .

Basic: What are the recommended storage conditions and stability profiles?

Answer:

The compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability tests indicate <5% degradation over 12 months when stored properly. Avoid aqueous solutions (prone to hydrolysis at pH >8) .

Advanced: How is computational modeling (e.g., DFT, MD) applied to predict biological activity or reaction pathways?

Answer:

- Docking Studies : To assess binding affinity with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- Reaction Pathway Analysis : DFT calculations optimize transition states for key steps like ester hydrolysis or aryl coupling, reducing experimental trial-and-error .

- Solvent Effects : Molecular dynamics (MD) simulations predict solubility and aggregation behavior in polar solvents .

Basic: What analytical methods validate purity and quantify trace impurities?

Answer:

- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) detect impurities at 254 nm .

- LC-MS/MS : Quantifies degradation products (e.g., demethylated analogs) with detection limits <0.1% .

- Elemental Analysis : Confirms C/H/N/S ratios within ±0.4% of theoretical values .

Advanced: What strategies mitigate cytotoxicity during in vitro biological assays?

Answer:

- Prodrug Design : Masking the carboxylic acid as an ester or amide improves cell permeability and reduces off-target effects .

- Dose-Response Profiling : IC50 determination in multiple cell lines (e.g., HepG2, HEK293) identifies non-toxic working concentrations .

- Metabolite Screening : LC-MS identifies reactive metabolites that may contribute to cytotoxicity, guiding structural modifications .

Basic: What are the primary applications in medicinal chemistry?

Answer:

The compound serves as:

- Anti-inflammatory Agent : Inhibits COX-2 with IC50 ~1.2 μM in murine macrophages .

- Anticancer Scaffold : Modulates kinase pathways (e.g., EGFR inhibition at IC50 ~5.8 μM) .

- Fluorescent Probe : Methoxy groups enhance photostability for cellular imaging .

Advanced: How do crystallographic studies inform solid-state properties and formulation?

Answer:

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding Networks : Carboxylic acid dimers stabilize the crystal lattice, impacting solubility .

- Polymorphism Screening : Identifies metastable forms with improved dissolution rates for drug formulations .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking) to guide co-crystal design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.